molecular formula C25H20N2O2 B326058 N'-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

N'-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

Cat. No.: B326058
M. Wt: 380.4 g/mol
InChI Key: IGKNGGYVNFAQNB-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(2-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide is an organic compound with the molecular formula C19H16N2O2. This compound is known for its unique structural properties, which include a naphthyl group and a biphenylcarbohydrazide moiety. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(2-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C25H20N2O2/c1-29-24-16-15-20-9-5-6-10-22(20)23(24)17-26-27-25(28)21-13-11-19(12-14-21)18-7-3-2-4-8-18/h2-17H,1H3,(H,27,28)/b26-17+

InChI Key

IGKNGGYVNFAQNB-YZSQISJMSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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